2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid
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Overview
Description
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H9F3O4 and a molecular weight of 226.15 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group, a trifluoromethyl group, and a cyclopropane ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with trifluoromethyl-substituted alkenes under the influence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors . The cyclopropane ring provides rigidity to the molecule, facilitating its binding to target sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)cyclopropanecarboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.
Ethyl 2-(trifluoromethyl)cyclopropanecarboxylate: Similar structure but with an ester group instead of a carboxylic acid, affecting its reactivity and applications.
Uniqueness
2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both the ethoxycarbonyl and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O4/c1-2-15-6(14)7(8(9,10)11)3-4(7)5(12)13/h4H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYNGOWDBUODRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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